
(3-Chloro-4-(diethylamino)phenyl)diazenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-4-(diethylamino)phenyl)diazenesulfonic acid is a chemical compound with the molecular formula C10H14ClN3O3S and a molecular weight of 291.75 g/mol . This compound is known for its unique structure, which includes a diazenesulfonic acid group attached to a chlorinated phenyl ring with a diethylamino substituent. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-(diethylamino)phenyl)diazenesulfonic acid typically involves the diazotization of 3-chloro-4-(diethylamino)aniline followed by sulfonation. The reaction conditions often require controlled temperatures and the use of strong acids such as hydrochloric acid and sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and sulfonation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-4-(diethylamino)phenyl)diazenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the diazenesulfonic group into amines or other functional groups.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted phenyl compounds. These products are valuable intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
(3-Chloro-4-(diethylamino)phenyl)diazenesulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacturing of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Chloro-4-(diethylamino)phenyl)diazenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The diazenesulfonic acid group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This compound can also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Chloro-4-(dimethylamino)phenyl)diazenesulfonic acid: Similar structure but with dimethylamino instead of diethylamino.
(3-Bromo-4-(diethylamino)phenyl)diazenesulfonic acid: Similar structure but with a bromine atom instead of chlorine.
(3-Chloro-4-(diethylamino)phenyl)diazenesulfonic acid methyl ester: Similar structure but with a methyl ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the diazenesulfonic acid and diethylamino groups allows for versatile applications in various fields of research and industry .
Propriétés
Numéro CAS |
50978-49-9 |
|---|---|
Formule moléculaire |
C10H14ClN3O3S |
Poids moléculaire |
291.76 g/mol |
Nom IUPAC |
[3-chloro-4-(diethylamino)phenyl]iminosulfamic acid |
InChI |
InChI=1S/C10H14ClN3O3S/c1-3-14(4-2)10-6-5-8(7-9(10)11)12-13-18(15,16)17/h5-7H,3-4H2,1-2H3,(H,15,16,17) |
Clé InChI |
FRQGGKNGDUEHGM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=C(C=C(C=C1)N=NS(=O)(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13958077.png)
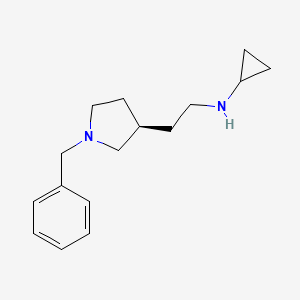
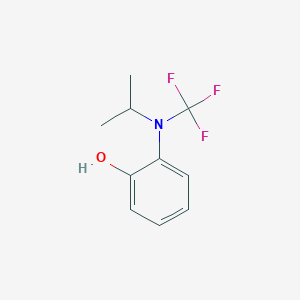

![2,4-Dichloro-6-[(4-methyl-2-morpholin-4-yl-thiazole-5-carbonyl)-amino]-benzoic acid](/img/structure/B13958106.png)
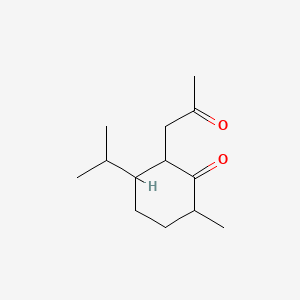
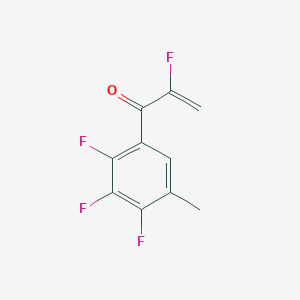

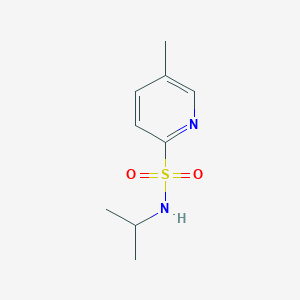
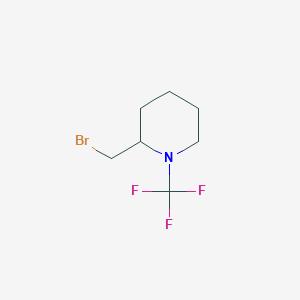
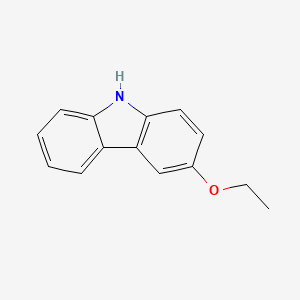
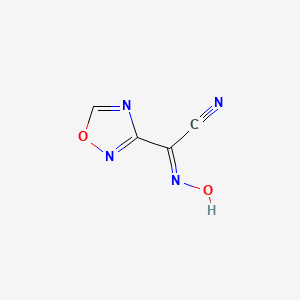
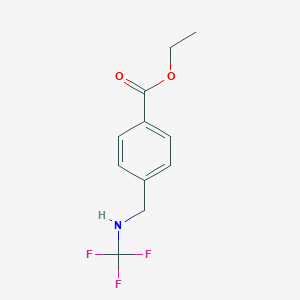
![7-Methyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13958172.png)
